
2-(Trifluoromethyl)indolizine
Übersicht
Beschreibung
2-(Trifluoromethyl)indolizine is a chemical compound with the molecular formula C9H6F3N . It has a molecular weight of 185.15 g/mol . The compound contains a total of 19 atoms, including 6 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, and 3 fluorine atoms .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One approach involves the use of easily accessible 2-alkynylanilines and a well-established fluoroform-derived CuCF3 reagent . This method utilizes a domino trifluoromethylation/cyclization strategy to construct the indole cores . Another method involves the palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar electronic structure . The InChI key for the compound is SBULMMIZURQLIJ-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CC2=CC(=CN2C=C1)C(F)(F)F .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and diverse. For instance, the compound can undergo 1,1-geminal and 1,2-vicinal difunctionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This process is facilitated by a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.15 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 4.4 Ų . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Tropical Disease Treatment
Researchers have developed novel isoxazoline indolizine amide compounds, including 2-(trifluoromethyl)indolizine derivatives, for potential application in treating tropical diseases. These compounds are strategically synthesized using indolizine core structures as common intermediates, allowing efficient derivatization and potential therapeutic use in tropical diseases (Zhang et al., 2014).
Photophysical and Electrochemical Properties
Indolizine derivatives, including this compound, have been studied for their photophysical properties. This research suggests their potential use in optoelectronic devices and biomolecular labeling. The specific properties of these compounds make them suitable candidates for applications in these fields (Amaral et al., 2014).
Fluorescence Emission and Optical Properties
Research has uncovered that certain this compound derivatives exhibit unique pH-dependent optical properties. For example, 6-Amino-8-cyanobenzo[1, 2-b]indolizines show a dramatic blue shift in fluorescence emission when protonated. This finding is significant for the development of photoluminescent materials with reversible, pH-dependent characteristics, potentially useful in various optical applications (Outlaw et al., 2016).
Potential as Anti-Tubercular Agents
A series of 1,2,3-trisubstituted indolizines, including this compound derivatives, have been identified as potential anti-tubercular agents. These compounds have shown in vitro activity against both susceptible and multidrug-resistant Mycobacterium tuberculosis strains. Further, in silico docking studies indicate their potential as inhibitors of specific mycobacterial enzymes, suggesting their applicability in treating tuberculosis (Venugopala et al., 2021).
Zukünftige Richtungen
The future directions for the study of 2-(Trifluoromethyl)indolizine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . Additionally, the development of novel approaches for the synthesis of indolizine and its derivatives could be a promising area of research .
Wirkmechanismus
Target of Action
Indolizine derivatives, which include 2-(trifluoromethyl)indolizine, have been studied for their diverse biological activities .
Mode of Action
Indolizine derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indolizine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indolizine derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
2-(Trifluoromethyl)indolizine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that affect protein function. Additionally, this compound can form non-covalent interactions with biomolecules, such as hydrogen bonds and van der Waals forces, which further contribute to its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth. Additionally, it can impact cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on enzymes, leading to inhibition or activation of their catalytic activity. This binding often involves non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in tissues. The localization and accumulation of this compound within cells are critical factors that determine its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For instance, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-5-8-3-1-2-4-13(8)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULMMIZURQLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
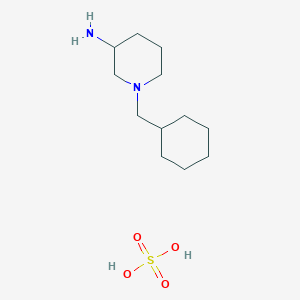
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)
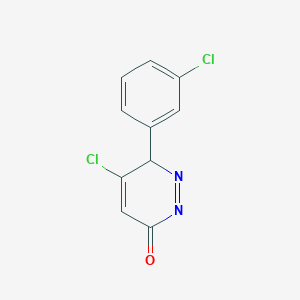
![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)
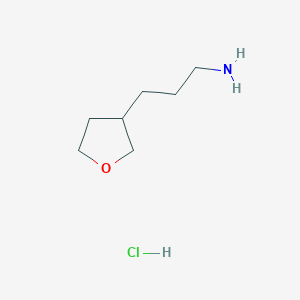
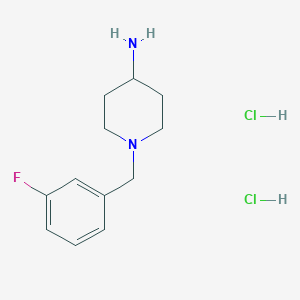
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
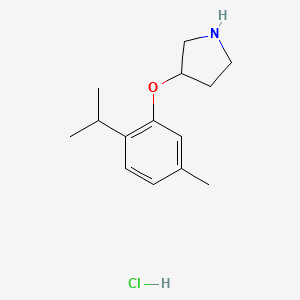
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

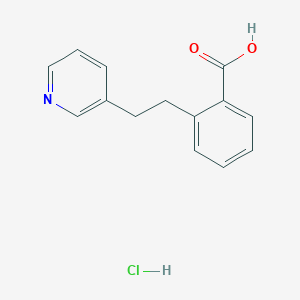
![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
